molecular formula C12H17ClN2O3 B1394738 4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1220029-57-1

4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride

Cat. No. B1394738
M. Wt: 272.73 g/mol
InChI Key: DNIMXEZKBHFYDH-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClN2O3 . It is a brown solid and has a molecular weight of 272.73 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The InChI code for 4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride is 1S/C12H16N2O3.ClH/c14-13(15)9-1-3-10(4-2-9)16-11-4-6-13-7-5-11;/h1-4,11-12H,5-8H2;1H . The compound has a molecular weight of 258.7 .


Chemical Reactions Analysis

Piperidine derivatives are known to participate in various chemical reactions. For instance, 4-Hydroxypiperidine hydrochloride is suitable for use in the Ugi-multi component reaction (MCR) to study the use of miniaturised-synthesis and Total Analysis System (mSYNTAS) in solution phase synthesis and on-line analysis of Ugi-MCRs .


Physical And Chemical Properties Analysis

4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride is a brown solid with a molecular weight of 272.73 . and should be stored at 0-8°C .

Scientific Research Applications

  • Pharmacological Effects and Receptor Binding :

    • Halogenated 4-(phenoxymethyl)piperidines, including variants with nitro substituents, have been synthesized and evaluated as potential σ receptor ligands. Their affinity, selectivity, and in vivo effects in rats indicate potential as radiolabeled probes for σ-1 receptors, useful in tomographic studies of these receptors (Waterhouse et al., 1997).
  • Inhibition of Plasmodium falciparum Aspartic Protease :

    • Piperidine derivatives with nitrophenacyl groups have been reported to inhibit plasmodium falciparum aspartic protease, an essential enzyme in malaria parasites. These compounds, particularly those with nitro groups in the benzene ring, show significant inhibitory activity at specific concentrations, contributing to anti-malarial drug research (Saify et al., 2011).
  • Kinetics and Mechanism of Chemical Reactions :

    • The kinetics and mechanisms of reactions involving 4-nitrophenyl thionocarbonates and secondary alicyclic amines, such as piperidine, have been studied, offering insights into the chemical properties and reactivity of similar compounds (Castro et al., 1999).
  • Spectroscopic and Kinetic Studies :

    • Spectroscopic and kinetic analysis of reactions involving nitrocinnamate and piperidine provide evidence of intermediates in certain reactions. These findings are relevant for understanding the behavior of nitro-substituted piperidine derivatives in various chemical processes (Bernasconi et al., 2007).
  • Development of Antioxidants and Polymerization Mediators :

    • Piperidine nitroxyl radicals, including those with nitro substituents, are recognized for their roles as antioxidants and polymerization mediators. Research aims to develop functional nitroxyl radicals with specific reactivities and stability, offering potential applications in various fields (Kinoshita et al., 2009).
  • Corrosion Inhibition on Iron :

    • Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron. Through quantum chemical calculations and molecular dynamics simulations, their efficacy in protecting against corrosion is evaluated, highlighting their potential application in material science (Kaya et al., 2016).
  • Xanthene-Spiropiperidine Nucleus in Opiate Activity :

    • Research into 1'-methylxanthene-9-spiro-4'-piperidines, which involves the manipulation of the piperidine structure, provides insights into opiate analgesics and their pharmacological properties. Such studies are crucial for the development of new drugs with improved characteristics (Galt et al., 1989).

Safety And Hazards

The compound is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed (Category 4), in contact with skin (Category 3), or if inhaled (Category 3). It also causes severe skin burns and eye damage (Category 1B), and poses a short-term (acute) aquatic hazard (Category 3) .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

4-[(4-nitrophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c15-14(16)11-1-3-12(4-2-11)17-9-10-5-7-13-8-6-10;/h1-4,10,13H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIMXEZKBHFYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride

CAS RN

1220029-57-1
Record name Piperidine, 4-[(4-nitrophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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